5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or other reduced derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and efficacy in various biological assays.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the inhibition of enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexylmethyl)-1,3,4-oxadiazol-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-(Cyclohexylmethyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of a thiadiazole ring.
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The cyclohexylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSURVNXIZBWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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